molecular formula C2H7AsO B1194261 Dimethylarsinous acid CAS No. 55094-22-9

Dimethylarsinous acid

Cat. No. B1194261
CAS RN: 55094-22-9
M. Wt: 122 g/mol
InChI Key: VDEGQTCMQUFPFH-UHFFFAOYSA-N
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Description

Dimethylarsinous acid is an organoarsinous compound with the molecular formula C2H7AsO . It is also known by other names such as As,As-dimethyl-arsinous acid and [As(CH3)2(OH)] .


Synthesis Analysis

The primary pathway for metabolism of inorganic arsenic (iAs) is methylation, which is catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT). This process converts iAs to mono- and di-methylated species, detoxifying iAs by increasing the rate of whole body clearance of arsenic . The production of methylated trivalent arsenic species, such as dimethylarsinous acid, occurs during AS3MT-catalyzed methylation of iAs .


Molecular Structure Analysis

The molecular structure of Dimethylarsinous acid consists of two methyl groups (CH3) and a hydroxyl group (OH) attached to an arsenic atom . The average mass of the molecule is 121.998 Da and the monoisotopic mass is 121.971291 Da .


Chemical Reactions Analysis

Dimethylarsinous acid is a product of the methylation of inorganic arsenic. The formation of these metabolites activates iAs to unique forms that cause disease initiation and progression . The exact chemical reactions involving Dimethylarsinous acid are still under investigation .

Scientific Research Applications

  • Genotoxicity and Cytotoxicity : DMAIII has been identified as highly genotoxic and cytotoxic. It induces chromosomal aberrations, such as aneuploids and tetraploids, and causes mitotic arrest and sister chromatid exchange in cells. This points to its strong relationship with the disturbance of the normal cell cycle (Kuroda et al., 2005).

  • Oxidative DNA Damage : Research indicates that DMAIII induces oxidative DNA damage. This is particularly important in understanding arsenic carcinogenesis, as trivalent dimethylated arsenic can lead to oxidative stress in nuclear bases, contributing to carcinogenic processes (Yamanaka et al., 2003).

  • Metabolism in Mammals : DMAIII's metabolism has been studied in different mammals, including mice, hamsters, and humans. Understanding how DMAIII is metabolized and its metabolites are crucial for assessing its toxicity and carcinogenic potential (Marafante et al., 1987).

  • Dermal Absorption in Mice : An in vitro study on the dermal absorption of DMAIII in mice found that the compound's absorption varied with exposure conditions, such as the vehicle used and duration of exposure. This research is vital for understanding the potential risks of dermal exposure to DMAIII (Hughes et al., 1995).

  • Role in Urinary Bladder Toxicity : DMAIII is hypothesized to play a role in DMA-induced urinary bladder toxicity. The formation of DMAIII from DMA and its involvement in cytotoxic effects have been studied, highlighting its potential role in carcinogenesis (Cohen et al., 2002).

  • Impact on Cell Division and Cytokinesis : Research indicates that DMAIII disturbs normal cell division processes, including cytokinesis. It inhibits the formation of a normal mitotic spindle and induces the formation of multinuclear cells, impacting cell division integrity (Kitamura et al., 2009).

  • Pharmacokinetics and Tissue Distribution : Studies on the pharmacokinetics and tissue distribution of DMAIII provide insights into its absorption, distribution, metabolism, and excretion in organisms. This knowledge is critical for assessing its toxicological profile (Hughes et al., 2005).

  • Carcinogenicity in Animal Models : DMAIII's role in arsenic-induced bladder cancer has been demonstrated in animal models, where its metabolites are implicated in cytotoxicity and regenerative cell proliferation, crucial for understanding its carcinogenicity (Cohen et al., 2007).

Future Directions

Research into the properties and effects of Dimethylarsinous acid is ongoing. Current knowledge gaps include the enzymatic basis of its formation, the toxic actions of these metabolites, and methods available for their detection and quantification in biomatrices . Development of novel analytical methods for quantitation of these compounds in biological samples promises to address some of these gaps .

properties

IUPAC Name

dimethylarsinous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7AsO/c1-3(2)4/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEGQTCMQUFPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7AsO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203615
Record name Dimethylarsinous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dimethylarsinous acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dimethylarsinous acid

CAS RN

55094-22-9
Record name Dimethylarsinous acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55094-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylarsinous acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055094229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylarsinous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylarsinous acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
1,900
Citations
Z Gong, X Lu, WR Cullen, XC Le - Journal of Analytical Atomic …, 2001 - pubs.rsc.org
Two key arsenic metabolites, monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), have recently been detected in human urine. There is an increasing interest in the …
Number of citations: 236 pubs.rsc.org
SM Cohen, LL Arnold, E Uzvolgyi, M Cano… - Chemical research in …, 2002 - ACS Publications
… We hypothesize that formation of the reactive organic intermediate dimethylarsinous acid (DMA III ) is involved in the induction of the cytotoxicity. To evaluate the possibility that DMA V …
Number of citations: 163 pubs.acs.org
HR Hansen, A Raab, M Jaspars, BF Milne… - Chemical Research …, 2004 - ACS Publications
It is vital that methylated trivalent arsenicals [MA(III) and DMA(III)] are described and characterized unequivocally due to their high toxicity. Two different ways of generating the …
Number of citations: 180 pubs.acs.org
X Lu, LL Arnold, SM Cohen, WR Cullen… - Analytical …, 2003 - ACS Publications
… Methods were developed for the determination of the methylarsenic metabolites, especially trace levels of dimethylarsinous acid (DMA III ) and trimethylarsine oxide (TMAO), in the …
Number of citations: 49 pubs.acs.org
Y Shiobara, Y Ogra, KT Suzuki - Chemical Research in Toxicology, 2001 - ACS Publications
… Figure 7 Formation of a high molecular weight complex between arsenic of dimethylarsinous acid (DMA III ) and protein(s) in rat RBCs. Rat RBCs were lysed by freezing and thawing, …
Number of citations: 98 pubs.acs.org
M Lu, H Wang, XF Li, LL Arnold… - Chemical research in …, 2007 - ACS Publications
The metabolism, disposition, and carcinogenicity of arsenic differ dramatically between humans and rats. To understand the molecular basis of these differences, we have characterized …
Number of citations: 121 pubs.acs.org
KT Suzuki, BK Mandal, A Katagiri… - Chemical research in …, 2004 - ACS Publications
… Differences in apoptotic signaling and toxicity between dimethylmonothioarsinic acid (DMMTAV) and its active metabolite, dimethylarsinous acid (DMAIII), in HepaRG cells: Possibility of …
Number of citations: 115 pubs.acs.org
J Gailer, S Madden, WR Cullen… - Applied organometallic …, 1999 - Wiley Online Library
… of methylarsonous acid and dimethylarsinous acid, the … methylarsonous acid and dimethylarsinous acid) was investigated … of methylarsonous acid and dimethylarsinous acid with …
Number of citations: 41 onlinelibrary.wiley.com
PR Dodmane, LL Arnold, KL Pennington, DJ Thomas… - Toxicology, 2013 - Elsevier
… produces methylarsonic acid (MMA V ) which is reduced to methylarsonous acid (MMA III ) that is converted to dimethylarsinic acid (DMA V ) and reduced to form dimethylarsinous acid (…
Number of citations: 19 www.sciencedirect.com
K Yamanaka, K Kato, M Mizoi, Y An… - Toxicology and applied …, 2004 - Elsevier
… Dimethylarsinous acid produced by hydrolysis of DMI reacts with molecular oxygen dissolved in the solution and then is changed into dimethylated arsenic peroxide. The peroxide …
Number of citations: 97 www.sciencedirect.com

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